molecular formula C11H10O3S2 B12794850 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one CAS No. 42573-97-7

4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one

Cat. No.: B12794850
CAS No.: 42573-97-7
M. Wt: 254.3 g/mol
InChI Key: YQJCAFRPRMNQQK-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 1,3-dithiol-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
  • 2,5-Dimethoxy-4-iodophenethylamine (2C-I)

Uniqueness

4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one moiety, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

42573-97-7

Molecular Formula

C11H10O3S2

Molecular Weight

254.3 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-dithiol-2-one

InChI

InChI=1S/C11H10O3S2/c1-13-7-3-4-9(14-2)8(5-7)10-6-15-11(12)16-10/h3-6H,1-2H3

InChI Key

YQJCAFRPRMNQQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=O)S2

Origin of Product

United States

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